molecular formula C44H83NO5 B13359952 (5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate

(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate

Cat. No.: B13359952
M. Wt: 706.1 g/mol
InChI Key: KTBHDRDAUZRLAK-SIBCGJTDSA-N
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Description

(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate involves multiple steps, including the formation of the heptadecadienyl chain and the attachment of the amino octanoate moiety. The synthetic route typically involves:

    Formation of the Heptadecadienyl Chain: This step involves the use of alkenylation reactions to introduce the double bonds at the 5 and 12 positions of the heptadecane chain.

    Attachment of the Amino Octanoate Moiety: This step involves the reaction of the heptadecadienyl chain with 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoic acid under conditions that promote esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the heptadecadienyl chain can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group in the amino octanoate moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group in the amino octanoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

The major products formed from these reactions include epoxides, diols, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, altering metabolic pathways.

    Gene Expression Modulation: The compound may influence the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

(5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate can be compared with other similar compounds, such as:

    (5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(decyloxy)hexyl)amino)octanoate: Similar structure but with a decyloxy group instead of an undecyloxy group.

    (5Z,12Z)-Heptadeca-5,12-dien-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(dodecyloxy)hexyl)amino)octanoate: Similar structure but with a dodecyloxy group instead of an undecyloxy group.

Properties

Molecular Formula

C44H83NO5

Molecular Weight

706.1 g/mol

IUPAC Name

[(5Z,12Z)-heptadeca-5,12-dien-9-yl] 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate

InChI

InChI=1S/C44H83NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h14-15,20-21,42,46H,4-13,16-19,22-41H2,1-3H3/b20-14-,21-15-

InChI Key

KTBHDRDAUZRLAK-SIBCGJTDSA-N

Isomeric SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCO)CCCCCCCC(=O)OC(CC/C=C\CCCC)CC/C=C\CCCC

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCC=CCCCC)CCC=CCCCC)CCO

Origin of Product

United States

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